![molecular formula C22H21ClF3N3O3 B1665674 1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione CAS No. 878983-38-1](/img/structure/B1665674.png)
1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione
Overview
Description
Inhibitor of both VDAC1 oligomerization and apoptosis in a concentration-dependent manner, with 50% inhibition of both apoptosis and VDAC1 oligomerization
AKOS-22, also known as AKOS-022075291, is a VDAC1 inhibitor. AKOS-22 inhibits both VDAC1 oligomerization and apoptosis in a concentration-dependent manner.
Scientific Research Applications
Diabetes Management
Pyrrolidine dione derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions .
Herbicide Development
Research has been conducted on pyrrolidine dione derivatives as lead compounds for the design and synthesis of novel herbicides .
Antifungal Agents
Some pyrrolidine dione derivatives have been designed and synthesized with potential antifungal properties, which could lead to new treatments for fungal infections .
Drug Discovery
The pyrrolidine ring and its derivatives are versatile scaffolds in drug discovery, leading to bioactive molecules with target selectivity .
Anticancer Research
Pyrrolidinone derivatives have shown significant biological activities, including anticancer activities, which are of high interest in medicinal research .
Chemical Synthesis
Recent advances in chemistry have focused on the construction of the pyrrolidine-2,3-dione platform for MedChem-relevant derivatives .
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCWIMICOFQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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